molecular formula C16H12F2N2O3 B12941340 Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-08-5

Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12941340
CAS No.: 651749-08-5
M. Wt: 318.27 g/mol
InChI Key: LNVNOYPIRWTSJK-UHFFFAOYSA-N
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Description

3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the imidazolidinone intermediate with benzoic acid under suitable conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different imidazolidine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction of the imidazolidinone ring could produce various imidazolidine derivatives.

Scientific Research Applications

3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2,5-difluorophenyl group could enhance binding affinity and specificity, while the imidazolidinone ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the imidazolidinone ring in 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid distinguishes it from other similar compounds, potentially offering unique chemical reactivity and biological activity. This structural feature may enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

651749-08-5

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

3-[3-(2,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H12F2N2O3/c17-11-4-5-13(18)14(9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22)

InChI Key

LNVNOYPIRWTSJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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